REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1>CCOCC>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH:13]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[OH:20])[CH:8]=1
|
Name
|
|
Quantity
|
42 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)=O
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Type
|
CUSTOM
|
Details
|
The resulting yellow suspension was stirred for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After stirring for 0.5 h
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Duration
|
0.5 h
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Type
|
TEMPERATURE
|
Details
|
to warm gradually to 0 C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by addition of half saturated brine (100 mL)
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted once with ethyl acetate and once with chloroform
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(1:1 Na2SO4/K2CO3) and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(O)C=1C=NC=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |